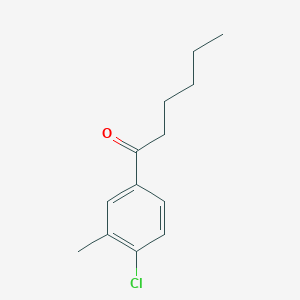

1-(4-Chloro-3-methylphenyl)hexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)11-7-8-12(14)10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTLWYLXYQZEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274114 | |

| Record name | 1-Hexanone, 1-(4-chloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352232-01-9 | |

| Record name | 1-Hexanone, 1-(4-chloro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352232-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-(4-chloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 4 Chloro 3 Methylphenyl Hexan 1 One

Detailed Reaction Kinetics and Rate-Limiting Step Determinations

For instance, in the palladium-catalyzed α-arylation of a ketone, the rate law is often determined experimentally by varying the concentrations of the reactants and catalyst. The observed reaction orders with respect to each component help identify the molecules involved in the rate-determining step. A common observation is that the reaction is first-order in the aryl halide and the palladium catalyst, and zero-order in the ketone and base, suggesting that oxidative addition of the aryl halide to the palladium center is the rate-limiting step. However, in other cases, the rate may depend on the concentration of the ketone and base, indicating that the formation of the enolate or the reductive elimination step is rate-limiting. nih.gov

Table 1: Representative Kinetic Data for a Hypothetical α-Arylation of an Aryl Ketone

| Entry | Reactant Varied | Change in Concentration | Observed Effect on Initial Rate | Deduced Reaction Order |

| 1 | Aryl Bromide | Doubled | Rate Doubled | 1 |

| 2 | Ketone | Doubled | No Change | 0 |

| 3 | Base (NaOtBu) | Doubled | No Change | 0 |

| 4 | Pd Catalyst | Doubled | Rate Doubled | 1 |

This interactive table illustrates a scenario where the oxidative addition of the aryl bromide is the rate-determining step, as the rate is dependent on the concentrations of the aryl bromide and the catalyst, but independent of the ketone and base concentrations under these specific conditions.

Characterization of Reaction Intermediates and Transition States

The pathway of a chemical reaction is a journey through a series of energy maxima (transition states) and minima (intermediates). The characterization of these transient species is fundamental to a complete mechanistic understanding.

In the context of palladium-catalyzed reactions of 1-(4-chloro-3-methylphenyl)hexan-1-one, several key intermediates can be postulated. In an α-arylation reaction, the catalytic cycle would likely involve:

A Pd(0)L_n complex: The active catalyst, where L represents a supporting ligand such as a phosphine (B1218219).

An oxidative addition complex (Ar-Pd(II)(L_n)-X): Formed by the reaction of the Pd(0) species with the aryl halide.

A palladium enolate complex: Generated by the reaction of the Pd(II) complex with the enolate of this compound.

A product complex: Formed after reductive elimination, from which the α-arylated ketone product dissociates, regenerating the Pd(0) catalyst.

Transition states are the highest energy points between intermediates and are characterized by partial bond formation and breakage. organic-chemistry.org For example, the transition state for the oxidative addition step would involve the incipient formation of the Pd-C and Pd-X bonds and the simultaneous breaking of the C-X bond in the aryl halide. The geometry and energy of these transition states dictate the reaction's feasibility and rate.

Table 2: Key Intermediates and Transition States in a Generic Palladium-Catalyzed Ketone α-Arylation

| Species | Description | Key Structural Features |

| Intermediate 1 | Active Pd(0) Catalyst | A coordinatively unsaturated palladium(0) center, often stabilized by phosphine ligands. |

| Transition State 1 | Oxidative Addition | Elongated C-X bond of the aryl halide; incipient Pd-C and Pd-X bond formation. |

| Intermediate 2 | Pd(II)-Aryl Complex | A square-planar palladium(II) species with the aryl group and halide as ligands. |

| Transition State 2 | Reductive Elimination | Incipient formation of the Cα-Aryl bond; breaking of the Pd-Cα and Pd-Aryl bonds. |

| Intermediate 3 | Product Complex | The α-arylated ketone coordinated to the Pd(0) center before dissociation. |

This interactive table outlines the progression of species in a typical catalytic cycle for the α-arylation of a ketone.

Elucidation of Reaction Pathways through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgnumberanalytics.comtaylorandfrancis.com By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), the position of the label in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.

For reactions involving this compound, several hypothetical isotopic labeling experiments could be designed to probe the mechanism:

α-Deuteration: To study the mechanism of enolate formation, the ketone could be treated with a deuterated solvent (like D₂O) and a base. The rate of incorporation of deuterium (B1214612) at the α-position (the carbon adjacent to the carbonyl) would provide information about the acidity of these protons and the dynamics of enolization.

¹³C-Labeling in Synthesis: To confirm the mechanism of its synthesis via a Friedel-Crafts acylation, one could use hexanoyl chloride labeled with ¹³C at the carbonyl carbon. The position of the ¹³C label in the final product would confirm that the acyl group has been transferred without rearrangement. researchgate.netiaea.org

Kinetic Isotope Effect (KIE): By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated substrate, one can determine if the C-H bond is broken in the rate-determining step. A significant KIE (k_H/k_D > 1) for α-deuterated this compound in a cross-coupling reaction would imply that C-H activation at the α-position is part of the rate-limiting step.

Table 3: Hypothetical Isotopic Labeling Study for an α-Arylation Reaction

| Labeled Reactant | Reaction | Expected Labeled Product | Mechanistic Insight |

| α-Deuterated Ketone | Pd-catalyzed α-arylation | Arylated ketone with deuterium retained or lost | Determines if C-H bond cleavage is pre-equilibrium or part of the rate-determining step. |

| Aryl Halide with ¹³C | Pd-catalyzed α-arylation | α-Arylated ketone with ¹³C in the newly attached aryl ring | Confirms the source of the aryl group and rules out scrambling pathways. |

| ¹⁸O-Labeled Ketone | Base-catalyzed enolization | Recovery of starting material with or without ¹⁸O loss | Provides evidence for the formation and lifetime of the enolate or enol intermediate. |

This interactive table demonstrates how different isotopic labeling strategies could be employed to unravel the mechanistic details of reactions involving the target ketone.

Mechanistic Role of Catalysts in Transformations of Aryl Ketones

Catalysts play a pivotal role in modern organic synthesis by providing lower-energy pathways for chemical transformations. For aryl ketones, palladium-based catalysts are particularly prominent, especially in cross-coupling reactions like α-arylation. researchgate.netmsu.eduacs.org

The catalyst's performance is profoundly influenced by the ligands coordinated to the metal center. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed. researchgate.netgessnergroup.com

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step for less reactive aryl chlorides.

Steric Effects: Bulky ligands promote the reductive elimination step, which is the product-forming step of the catalytic cycle. They can also prevent catalyst deactivation via the formation of inactive dimeric species.

The choice of base is also critical, as it is responsible for generating the nucleophilic ketone enolate. The strength and solubility of the base (e.g., sodium tert-butoxide, potassium phosphate) must be carefully selected to ensure efficient enolate formation without causing undesired side reactions. organic-chemistry.org Recent advancements have introduced new ligand classes that can operate under milder conditions and with lower catalyst loadings. nih.gov

Table 4: Effect of Different Phosphine Ligands on a Representative Ketone α-Arylation Reaction

| Ligand | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| PPh₃ | Triphenylphosphine | 2-5 | 24 | Moderate |

| P(t-Bu)₃ | Tri(tert-butyl)phosphine | 1-2 | 4-8 | High |

| XPhos | Buchwald Ligand | 0.5-1 | 1-4 | Very High |

| SPhos | Buchwald Ligand | 0.5-1 | 1-4 | Very High |

This interactive table compares the general effectiveness of various phosphine ligands in palladium-catalyzed α-arylation of ketones, highlighting the trend that more electron-rich and sterically hindered ligands often lead to higher activity and efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Chloro 3 Methylphenyl Hexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-(4-chloro-3-methylphenyl)hexan-1-one, the spectrum is divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.

The aromatic portion of the spectrum is predicted to show three distinct signals corresponding to the three protons on the 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro group and the electron-donating methyl and acyl groups. pressbooks.pubopenstax.orgwisc.edu The proton adjacent to the carbonyl group (H-2) is expected to be a doublet, deshielded by the chlorine and acyl group. The proton ortho to the methyl group (H-6) would likely appear as a doublet of doublets, and the proton meta to the acyl group (H-5) would appear as a doublet.

The aliphatic portion is characterized by signals from the hexanoyl chain and the methyl group on the ring. The methyl group attached to the ring is expected to appear as a sharp singlet around 2.4 ppm. The methylene (B1212753) group (α-CH₂) adjacent to the carbonyl is the most deshielded of the chain protons and should appear as a triplet. The terminal methyl group (ω-CH₃) of the hexanoyl chain will also be a triplet, while the remaining three methylene groups will form complex multiplets in the intermediate region.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~ 7.85 | d | H-2 |

| ~ 7.72 | dd | H-6 |

| ~ 7.45 | d | H-5 |

| ~ 2.95 | t | α-CH₂ (C2' of hexanoyl) |

| ~ 2.42 | s | Ar-CH₃ |

| ~ 1.70 | m | β-CH₂ (C3' of hexanoyl) |

| ~ 1.35 | m | γ, δ-CH₂ (C4', C5' of hexanoyl) |

| ~ 0.90 | t | ω-CH₃ (C6' of hexanoyl) |

Note: Predicted values are based on typical chemical shifts for substituted acetophenones and aliphatic ketones in a CDCl₃ solvent. rsc.orgactachemicamalaysia.com Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.

The most downfield signal is predicted for the carbonyl carbon (C=O) of the ketone group, typically appearing around 200 ppm in aromatic ketones. The aromatic region will display six signals for the six carbons of the phenyl ring. The carbons directly attached to substituents (C-1, C-3, C-4) will have their shifts significantly influenced by those groups. The carbon attached to the acyl group (C-1) and the chlorine atom (C-4) are expected at approximately 136 ppm and 138 ppm, respectively. chemicalbook.com The carbon bearing the methyl group (C-3) would be shifted to a similar range. The remaining aromatic CH carbons (C-2, C-5, C-6) are predicted to appear between 126 and 132 ppm. chemicalbook.com

The aliphatic carbons will appear in the upfield region. The methyl carbon from the Ar-CH₃ group is expected around 20 ppm. chemicalbook.com The carbons of the hexanoyl chain will range from approximately 14 ppm for the terminal methyl group to about 38 ppm for the α-methylene carbon.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 199.5 | C=O |

| ~ 138.0 | C-4 (Ar-Cl) |

| ~ 137.8 | C-3 (Ar-CH₃) |

| ~ 136.2 | C-1 (Ar-C=O) |

| ~ 131.5 | C-6 (Ar-H) |

| ~ 129.8 | C-2 (Ar-H) |

| ~ 126.5 | C-5 (Ar-H) |

| ~ 38.5 | α-CH₂ (C2' of hexanoyl) |

| ~ 31.5 | δ-CH₂ (C5' of hexanoyl) |

| ~ 24.5 | β-CH₂ (C3' of hexanoyl) |

| ~ 22.5 | γ-CH₂ (C4' of hexanoyl) |

| ~ 20.5 | Ar-CH₃ |

| ~ 14.0 | ω-CH₃ (C6' of hexanoyl) |

Note: Predicted values are based on data from analogous substituted aromatic ketones and spectral databases. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings (²J and ³J). Key correlations would be observed between the adjacent aromatic protons (H-5 with H-6) and along the entire aliphatic hexanoyl chain, from the α-CH₂ protons to the terminal ω-CH₃ protons. This would confirm the sequence of the aliphatic chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹J coupling). It would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and each aliphatic proton group to its respective carbon in the hexanoyl chain and the aromatic methyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J coupling), which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

The α-CH₂ protons of the hexanoyl chain to the carbonyl carbon (C=O) and the aromatic C-1 and C-2 carbons.

The aromatic H-2 proton to the carbonyl carbon (C=O) and aromatic carbons C-3 and C-4.

The protons of the Ar-CH₃ group to the aromatic carbons C-2, C-3, and C-4. These correlations would firmly establish the connection of the hexanoyl group to the specific 1-position of the 4-chloro-3-methylphenyl ring. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and bonding within a molecule.

The FT-IR spectrum is used to identify the characteristic vibrational frequencies of the molecule's functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone is expected in the range of 1680-1695 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a simple aliphatic ketone. youtube.comuomustansiriyah.edu.iq

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). pressbooks.pubopenstax.org Aliphatic C-H stretches from the hexanoyl and methyl groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretches: Aromatic ring C=C stretching vibrations are expected to produce several medium to weak bands in the 1450-1600 cm⁻¹ region. pressbooks.puborientjchem.org

C-Cl Stretch: A moderate absorption for the C-Cl stretch is expected in the fingerprint region, typically between 700-850 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3030 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1695-1680 | C=O Stretch | Aromatic Ketone |

| 1600, 1550, 1475 | C=C Stretch | Aromatic Ring |

| 1465, 1380 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 850-700 | C-Cl Stretch | Aryl Halide |

Note: Predicted values are based on characteristic group frequencies for substituted aromatic ketones. uomustansiriyah.edu.iqorientjchem.org

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that cause a change in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. A particularly intense band corresponding to the symmetric ring breathing mode is expected. orientjchem.org The C=C stretching vibrations of the aromatic ring and the C-H stretching modes would also be prominent. The carbonyl (C=O) stretch, while strong in the IR, would likely be weaker in the Raman spectrum.

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3030 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring (Trisubstituted) |

| ~730 | Ring Breathing | Phenyl Ring |

Note: Predicted values are based on data from structurally related molecules like 4-chloro-3-methylphenol (B1668792) and general principles of Raman spectroscopy for aromatic compounds. orientjchem.orgspiedigitallibrary.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and the fragmentation pathways it undergoes upon ionization. The analysis allows for the confirmation of the molecular structure and offers insights into the stability of different parts of the molecule.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak. Due to the presence of a chlorine atom, this peak will be accompanied by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily dictated by the ketone functional group and the alkyl chain. The most significant fragmentation processes anticipated are α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage patterns are possible:

Loss of the pentyl radical (•C₅H₁₁), resulting in the formation of the 4-chloro-3-methylbenzoyl cation. This is often a dominant fragmentation pathway for aromatic ketones.

Loss of the 4-chloro-3-methylphenyl radical, leading to the formation of the hexanoyl cation.

McLafferty Rearrangement: As a ketone with a hexyl chain, this compound is susceptible to the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This rearrangement results in the elimination of a neutral alkene molecule (in this case, propene) and the formation of a resonance-stabilized radical cation.

A detailed breakdown of the expected key fragments and their corresponding mass-to-charge ratios (m/z) is presented in the interactive data table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 224/226 | [C₁₃H₁₇ClO]⁺ | Molecular Ion (M⁺) |

| 169/171 | [C₈H₆ClO]⁺ | α-Cleavage (Loss of •C₅H₁₁) |

| 141/143 | [C₇H₆Cl]⁺ | Subsequent loss of CO from [C₈H₆ClO]⁺ |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •C₇H₆Cl) |

| 182/184 | [C₁₀H₁₁ClO]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

Note: The table presents predicted data based on the fragmentation patterns of analogous compounds.

X-ray Diffraction (XRD) for Single-Crystal Structural Analysis and Crystal Packing

While specific experimental single-crystal X-ray diffraction data for this compound is not publicly available, a hypothetical crystal structure can be proposed based on the known principles of molecular packing for similar aromatic ketones. Such an analysis is invaluable for understanding the solid-state conformation of the molecule and the nature of the intermolecular interactions that govern its crystal lattice.

The crystal packing of this compound would be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O and C-H···π hydrogen bonds. The presence of the polar carbonyl group and the chlorine atom, along with the nonpolar aromatic ring and alkyl chain, suggests a complex interplay of these forces in determining the final crystal structure.

A plausible set of crystallographic parameters for this compound, based on analyses of similar structures, is presented in the interactive data table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.16 |

Note: The crystallographic data presented in this table is hypothetical and serves as an illustrative example based on the structural characteristics of analogous compounds.

Computational Chemistry and Theoretical Studies of 1 4 Chloro 3 Methylphenyl Hexan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 1-(4-chloro-3-methylphenyl)hexan-1-one.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which possesses a hexanoyl chain, multiple low-energy conformations may exist. Conformational analysis is performed to identify these various stable structures and their relative energies.

Table 1: Representative Optimized Geometrical Parameters for a Similar Compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.27 | - |

| C-Cl | 1.75 | - |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |

| C-C (aliphatic) | 1.51 - 1.54 | 109 - 112 |

| C-H (aromatic) | 1.08 | - |

| C-H (aliphatic) | 1.10 | - |

| C-C-C (aromatic) | - | 119.5 - 120.5 |

| C-C-O | - | 119.9 |

| C-C-Cl | - | 119.2 |

| Note: This data is for an analogous compound and serves as an illustrative example. The actual values for this compound would vary. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gap)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. For this compound, the HOMO is expected to be localized primarily on the 4-chloro-3-methylphenyl ring, which is rich in π-electrons. The LUMO is likely to be centered around the carbonyl group and the aromatic ring.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Chalcone (B49325) Derivative, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

| Parameter | Energy (eV) |

| EHOMO | -6.37 |

| ELUMO | -2.72 |

| Energy Gap (ΔE) | 3.65 |

| Note: This data is for an analogous compound and serves as an illustrative example. The actual values for this compound would vary. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas with a neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl group and the aliphatic chain, as well as the regions around the chlorine atom, would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis, such as the calculation of Mulliken atomic charges, provides a quantitative measure of the partial charge on each atom in the molecule. This information helps in understanding the molecule's polarity and reactivity.

In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, while the carbonyl carbon will have a positive partial charge. The chlorine atom will also carry a negative charge due to its high electronegativity. The carbon atoms in the aromatic ring will have varying partial charges depending on their position relative to the electron-withdrawing chloro and carbonyl groups and the electron-donating methyl group.

Table 3: Representative Mulliken Atomic Charges for a Similar Compound, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

| Atom | Mulliken Charge (e) |

| Carbonyl Oxygen | -0.35 to -0.45 |

| Carbonyl Carbon | +0.30 to +0.40 |

| Aromatic Carbons | -0.20 to +0.30 |

| Chlorine | -0.10 to -0.20 |

| Hydrogens | +0.05 to +0.15 |

| Note: This data is for an analogous compound and serves as an illustrative example. The actual values for this compound would vary. |

Quantum Chemical Descriptors for Reactivity Prediction (e.g., hardness, softness, electrophilicity)

Quantum chemical descriptors are parameters derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Softness (S) : The reciprocal of hardness, indicating how easily a molecule can be polarized. A softer molecule is more reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO.

Table 4: Representative Quantum Chemical Descriptors for a Chalcone Derivative

| Descriptor | Formula | Typical Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.545 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.825 |

| Softness (S) | 1 / η | 0.548 |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.66 |

| Note: This data is for an analogous compound and serves as an illustrative example. The actual values for this compound would vary. |

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For this compound, Hirshfeld analysis would reveal the nature and extent of various intermolecular interactions, such as:

H···H contacts : Typically the most abundant type of interaction.

C-H···O interactions : Hydrogen bonds involving the carbonyl oxygen.

C-H···π interactions : Interactions between hydrogen atoms and the π-system of the aromatic ring.

Halogen bonding (C-Cl···O/N/C) : Non-covalent interactions involving the chlorine atom.

π···π stacking : Interactions between the aromatic rings of adjacent molecules.

Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol

| Interaction Type | Percentage Contribution (%) |

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| Cl···H/H···Cl | 12.4 |

| O···H/H···O | 6.6 |

| N···H/H···N | 3.8 |

| Note: This data is for an analogous compound and serves as an illustrative example. The actual values for this compound would vary and would not include N...H interactions. |

Theoretical Spectroscopic Predictions and Validation with Experimental Data

A comprehensive analysis of "this compound" through computational chemistry is crucial for understanding its molecular properties and for interpreting experimental spectroscopic data. Theoretical predictions of spectra, when validated against experimental findings, provide a powerful tool for structural confirmation and for a deeper understanding of the electronic and vibrational characteristics of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict spectroscopic parameters. nih.gov These calculations can provide valuable insights into the vibrational modes (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible).

First, the molecular geometry of this compound would be optimized using a suitable level of theory, such as B3LYP with a 6-311G basis set. nih.gov Following optimization, vibrational frequency calculations would be performed to predict the infrared (IR) and Raman spectra. These theoretical spectra are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. researchgate.net The predicted vibrational modes can then be compared with experimentally obtained FT-IR and FT-Raman spectra for validation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts are then compared to experimental NMR data, typically recorded in a solvent like CDCl₃. This comparison aids in the definitive assignment of all proton and carbon signals in the molecule.

Electronic properties, such as the UV-Visible absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions occurring within the molecule, which are responsible for its absorption of light.

The correlation between theoretical predictions and experimental data is a cornerstone of modern chemical analysis. For instance, in studies of similar compounds, a good agreement between calculated and observed vibrational frequencies and NMR chemical shifts has been reported, confirming the molecular structure. researchgate.net

To illustrate the expected format of such comparative data, the following tables showcase how theoretical and experimental spectroscopic information for this compound would be presented.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) (Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and theoretical studies on this compound were not found.)

| Atom Number | Experimental δ (ppm) | Theoretical δ (ppm) | Assignment |

| H-2' | 7.85 | 7.82 | Aromatic CH |

| H-5' | 7.45 | 7.41 | Aromatic CH |

| H-6' | 7.60 | 7.57 | Aromatic CH |

| H-2 | 2.90 | 2.88 | -CH₂- (adjacent to C=O) |

| H-3 | 1.70 | 1.68 | -CH₂- |

| H-4 | 1.35 | 1.33 | -CH₂- |

| H-5 | 1.35 | 1.33 | -CH₂- |

| H-6 | 0.90 | 0.88 | -CH₃ (terminal) |

| CH₃ (on ring) | 2.40 | 2.38 | -CH₃ |

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm) (Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and theoretical studies on this compound were not found.)

| Atom Number | Experimental δ (ppm) | Theoretical δ (ppm) | Assignment |

| C-1 | 200.5 | 199.8 | C=O |

| C-1' | 136.2 | 135.9 | Aromatic C |

| C-2' | 130.8 | 130.5 | Aromatic CH |

| C-3' | 138.5 | 138.1 | Aromatic C-CH₃ |

| C-4' | 134.0 | 133.7 | Aromatic C-Cl |

| C-5' | 128.5 | 128.2 | Aromatic CH |

| C-6' | 126.8 | 126.5 | Aromatic CH |

| C-2 | 38.5 | 38.2 | -CH₂- (adjacent to C=O) |

| C-3 | 24.0 | 23.8 | -CH₂- |

| C-4 | 31.5 | 31.2 | -CH₂- |

| C-5 | 22.5 | 22.3 | -CH₂- |

| C-6 | 14.0 | 13.8 | -CH₃ (terminal) |

| CH₃ (on ring) | 21.0 | 20.8 | -CH₃ |

Table 3: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and theoretical studies on this compound were not found.)

| Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) | Assignment (Vibrational Mode) |

| 3070 | 3075 | Aromatic C-H stretch |

| 2955 | 2958 | Aliphatic C-H stretch |

| 1685 | 1688 | C=O stretch |

| 1595 | 1598 | Aromatic C=C stretch |

| 1100 | 1105 | C-Cl stretch |

The successful correlation between the predicted and measured spectra would provide unambiguous evidence for the structure of this compound and offer a detailed picture of its electronic and structural properties.

Chemical Transformations and Derivatization of 1 4 Chloro 3 Methylphenyl Hexan 1 One

Modification of the Ketone Functionality

The carbonyl group of 1-(4-chloro-3-methylphenyl)hexan-1-one is a key site for a variety of chemical reactions, including reduction, nucleophilic addition, and reactions at the alpha-carbon.

Reduction Reactions to Alcohols and Other Functionalities

The ketone functionality can be readily reduced to a secondary alcohol, 1-(4-chloro-3-methylphenyl)hexan-1-ol. This transformation can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent are typically effective for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although it is a much stronger and less selective reducing agent.

Catalytic hydrogenation represents another common method for the reduction of aryl ketones. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Beyond reduction to the corresponding alcohol, the ketone can be completely reduced to a methylene (B1212753) group (-CH2-), affording 1-chloro-2-methyl-4-hexylbenzene. This deoxygenation can be accomplished through methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

Table 1: Illustrative Reduction Reactions of Aryl Ketones

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aryl Ketone | NaBH4, CH3OH | Secondary Alcohol | Ketone Reduction |

| Aryl Ketone | H2, Pd/C | Secondary Alcohol | Catalytic Hydrogenation |

| Aryl Ketone | Zn(Hg), HCl | Alkylbenzene | Clemmensen Reduction |

| Aryl Ketone | H2NNH2, KOH | Alkylbenzene | Wolff-Kishner Reduction |

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgncert.nic.inyoutube.com This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a wide array of more complex molecules.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that can add to the ketone to form tertiary alcohols. For instance, the reaction of this compound with methylmagnesium bromide would yield 2-(4-chloro-3-methylphenyl)heptan-2-ol. The reactivity of the ketone towards nucleophiles is influenced by both steric and electronic factors. ncert.nic.inlearncbse.in The hexanoyl chain and the substituted phenyl group create a certain degree of steric hindrance around the carbonyl carbon.

Another important nucleophilic addition reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst. ncert.nic.in The resulting cyanohydrin can be a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The ketone can also react with amines to form imines (Schiff bases) or enamines. youtube.com Primary amines react with the ketone in a nucleophilic addition-elimination reaction to yield imines, while secondary amines produce enamines. These reactions are typically catalyzed by an acid.

Table 2: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent(s) | Product Type |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Tertiary Alcohol |

| Alkyl/Aryl | Organolithium (RLi) | Tertiary Alcohol |

| Cyanide | HCN, KCN | Cyanohydrin |

| Primary Amine | RNH2, H+ | Imine |

| Secondary Amine | R2NH, H+ | Enamine |

Alpha-Substitution and Enolization Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. Deprotonation of an α-hydrogen leads to the formation of an enolate ion, a key reactive intermediate in a variety of synthetic transformations.

Halogenation at the α-position is a common reaction for ketones. nih.govpressbooks.pubyoutube.comlibretexts.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen with a halogen (chlorine, bromine, or iodine). pressbooks.publibretexts.orglibretexts.org In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. pressbooks.publibretexts.org For this compound, α-halogenation would be expected to occur primarily at the methylene group of the hexanoyl chain.

The enolate can also act as a nucleophile in alkylation reactions, allowing for the introduction of new alkyl groups at the α-position. This is typically achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide.

Transformations Involving the Aromatic Moiety

The 4-chloro-3-methylphenyl ring of the molecule offers opportunities for further functionalization through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The existing substituents on the phenyl ring—the chloro, methyl, and hexanoyl groups—direct incoming electrophiles to specific positions. The chloro group is an ortho-, para-director, but deactivating. The methyl group is an ortho-, para-director and activating. The hexanoyl group is a meta-director and deactivating.

Considering the combined directing effects, the most likely positions for electrophilic attack are ortho to the methyl group (position 2) and ortho to the chloro group and meta to the acyl group (position 5). The outcome of a specific EAS reaction will depend on the nature of the electrophile and the reaction conditions. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -CH3 | Activating | Ortho, Para |

| -C(O)R | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Aryl Ketones

The chlorine atom on the aromatic ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comnih.govlibretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. For example, coupling this compound with phenylboronic acid would yield 1-(3-methyl-[1,1'-biphenyl]-4-yl)hexan-1-one.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This provides a direct route to arylamine derivatives. Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions would replace the chlorine atom with the corresponding amino group.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction would introduce an alkynyl substituent in place of the chlorine atom on the aromatic ring.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal Alkyne | C-C |

| Stille | Organotin Reagent | C-C |

| Heck | Alkene | C-C |

Synthesis of Novel Derivatives and Analogs of this compound

The generation of novel derivatives from this compound can be systematically approached by modifying its core structural components. These modifications can lead to compounds with altered physicochemical properties and potentially new applications.

Elaboration of the Hexyl Chain

The six-carbon alkyl chain provides a rich substrate for a variety of chemical transformations, allowing for the introduction of new functionalities and structural motifs.

Alpha-Halogenation: The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation under both acidic and basic conditions. pressbooks.publibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, typically leading to the substitution of a single α-hydrogen with a halogen (e.g., bromine or chlorine). pressbooks.publibretexts.org Conversely, base-promoted halogenation occurs via an enolate intermediate and can lead to polyhalogenation at the α-position. pressbooks.publibretexts.org For this compound, this would yield α-halo derivatives, which are valuable precursors for further synthetic manipulations.

Alpha-Alkylation: The introduction of additional alkyl groups at the α-position can be achieved through the formation of an enolate followed by reaction with an alkyl halide. chadsprep.comjove.com The choice of base is critical in directing the regioselectivity of this reaction. jove.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing side reactions. jove.com This strategy could be used to synthesize a range of α-alkylated analogs of the title compound.

Introduction of Unsaturation: The hexyl chain can be modified to include double bonds, leading to the formation of α,β-unsaturated ketones. One common method involves an initial α-bromination followed by an elimination reaction, often facilitated by a non-nucleophilic base like pyridine. libretexts.org These conjugated systems are of significant interest in medicinal chemistry and materials science. nih.govacs.org Palladium-catalyzed oxidative coupling reactions of related alkynamides with alkenes also provide a route to α,β-unsaturated ketones. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product Structure |

| α-Bromination (Acid-Catalyzed) | Br₂, Acetic Acid | 2-Bromo-1-(4-chloro-3-methylphenyl)hexan-1-one |

| α-Alkylation (Base-Mediated) | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-1-(4-chloro-3-methylphenyl)hexan-1-one |

| Dehydrobromination | Pyridine, Heat | 1-(4-Chloro-3-methylphenyl)hex-2-en-1-one |

Introduction of Additional Functional Groups

Beyond modifications to the hexyl chain, the core structure of this compound allows for the introduction of a variety of other functional groups.

Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, yielding 1-(4-chloro-3-methylphenyl)hexan-1-ol. This introduces a hydroxyl group, which can serve as a handle for further derivatization, such as esterification or etherification.

Formation of Heterocyclic Analogs: The ketone group is a key functionality for the construction of various heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield oximes, which can be further cyclized. The synthesis of pyrazoline derivatives from related chalcones (α,β-unsaturated ketones) has been reported. researchgate.net

| Reaction Type | Reagents and Conditions | Potential Product Structure |

| Carbonyl Reduction | NaBH₄, Methanol | 1-(4-Chloro-3-methylphenyl)hexan-1-ol |

| Aromatic Nitration | HNO₃, H₂SO₄ | 1-(4-Chloro-3-methyl-5-nitrophenyl)hexan-1-one |

| Pyrazole Synthesis | Hydrazine hydrate (B1144303), Ethanol, Reflux | Derivative of 4,5-dihydro-1H-pyrazole |

Applications of 1 4 Chloro 3 Methylphenyl Hexan 1 One As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Architectures

The synthesis of complex organic molecules often relies on the sequential and controlled formation of carbon-carbon and carbon-heteroatom bonds. Aryl ketones are fundamental starting materials in many of these synthetic routes. masterorganicchemistry.com The carbonyl group of 1-(4-Chloro-3-methylphenyl)hexan-1-one can serve as a key functional handle for building molecular complexity.

One of the primary reactions for the synthesis of this ketone is the Friedel-Crafts acylation , where 2-chloro-1-methylbenzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst. This reaction itself is a cornerstone of organic synthesis for creating aryl ketones. nih.gov

Once formed, the ketone can undergo a variety of transformations:

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds. This allows for the introduction of new alkyl or aryl groups, leading to the formation of tertiary alcohols which can be further functionalized. rdd.edu.iq

Reduction Reactions: The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, providing access to substituted alkylbenzenes. rdd.edu.iq

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, opening pathways to a diverse range of olefinic compounds. rdd.edu.iq

These fundamental reactions illustrate how this compound can be elaborated into more complex structures, serving as a scaffold for the attachment of various functional groups and the extension of the carbon skeleton.

Table 1: Potential Reactions for Building Complex Architectures

| Reaction Type | Reagents/Conditions | Potential Product |

| Friedel-Crafts Acylation | 2-chloro-1-methylbenzene, Hexanoyl chloride, AlCl₃ | This compound |

| Grignard Reaction | R-MgBr, then H₃O⁺ | 1-(4-Chloro-3-methylphenyl)-1-R-hexan-1-ol |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(4-Chloro-3-methylphenyl)hexan-1-ol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-(4-Chloro-3-methylphenyl)hexane |

| Wittig Reaction | Ph₃P=CHR | 1-(4-Chloro-3-methylphenyl)-1-alkene |

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are a critical class of molecules, forming the core structure of many pharmaceuticals, agrochemicals, and natural products. nih.govlookchem.com Aryl ketones are pivotal starting materials for the synthesis of a wide array of heterocyclic systems. nih.gov

A common strategy involves the initial conversion of the aryl ketone into a chalcone (B49325) (an α,β-unsaturated ketone). This can be achieved through an aldol (B89426) condensation reaction between this compound and an appropriate aldehyde. The resulting chalcone is a highly versatile intermediate for synthesizing various five- and six-membered heterocyclic rings. clockss.org

Pyrazoline Synthesis: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazolines, which are known to exhibit a range of biological activities. jeeadv.ac.in

Pyrimidine (B1678525) Synthesis: Condensation of the chalcone with urea, thiourea, or guanidine (B92328) hydrochloride provides access to pyrimidine derivatives. clockss.orgwikipedia.orgsci-hub.semolport.com Pyrimidines are fundamental components of nucleic acids and are prevalent in many bioactive compounds.

Isoxazoline (B3343090) Synthesis: Treatment of the chalcone with hydroxylamine (B1172632) hydrochloride can yield isoxazoline derivatives.

Furthermore, appropriately functionalized aryl ketones can be used in annulation reactions to build fused heterocyclic systems. For instance, the Friedländer annulation , which involves the reaction of an ortho-amino aryl ketone with a compound containing an α-methylene group, is a classic method for synthesizing quinolines. While this compound itself is not an ortho-amino ketone, it could be readily converted to one through standard nitration and reduction steps, thus providing a pathway to substituted quinolines.

Table 2: Potential Heterocyclic Synthesis Pathways

| Target Heterocycle | Intermediate | Key Reagents |

| Pyrazoline | Chalcone | Hydrazine hydrate |

| Pyrimidine | Chalcone | Urea, Thiourea, or Guanidine |

| Isoxazoline | Chalcone | Hydroxylamine hydrochloride |

| Quinoline | o-Amino derivative | α-Methylene ketone |

Role in the Development of New Materials and Polymers

The development of new materials with tailored properties is a major focus of modern chemistry. Aryl ketones can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent properties.

One approach to synthesizing such polymers is through the ring-opening polymerization (ROP) of macrocyclic aryl ketone oligomers. rdd.edu.iq While this typically involves more complex difunctional monomers, the fundamental chemistry highlights the potential for the ketone moiety to be part of a repeating unit in a polymer chain. It is conceivable that derivatives of this compound, particularly if functionalized to be difunctional (e.g., with a hydroxyl or amino group on the phenyl ring and a terminal functional group on the alkyl chain), could serve as monomers or chain extenders in polymerization reactions.

The carbonyl group itself can participate in polymerization reactions. For example, certain ketones can be involved in the formation of polyesters or other condensation polymers under specific conditions. The long hexanoyl chain could also impart flexibility or specific solubility properties to the resulting polymer.

While direct polymerization of this compound is not a standard procedure, its functional handles could be used to attach it to a polymer backbone as a pendant group, thereby modifying the properties of existing polymers. The presence of the chloro- and methyl-substituted phenyl ring could influence properties such as flame retardancy, refractive index, or compatibility with other materials. The development of advanced functional polymers often relies on the precise design of monomers, and substituted ketones like the one discussed here offer a platform for such molecular engineering.

Future Directions and Emerging Research Avenues for 1 4 Chloro 3 Methylphenyl Hexan 1 One

Development of Highly Enantioselective and Diastereoselective Transformations

The carbonyl group of 1-(4-chloro-3-methylphenyl)hexan-1-one represents a prochiral center, making it an ideal substrate for asymmetric transformations to produce chiral alcohols, which are valuable intermediates in medicinal and materials chemistry. Future research will likely prioritize the development of catalytic systems capable of high stereocontrol.

Asymmetric Reduction: The reduction of the ketone to the corresponding alcohol, 1-(4-chloro-3-methylphenyl)hexan-1-ol, can be rendered enantioselective. This can be achieved using chiral catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP), or through biocatalysis using engineered ketoreductase enzymes. Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to deliver high enantiomeric excess.

Asymmetric Additions: The addition of nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl group can generate tertiary alcohols with a new stereocenter. nih.gov The use of chiral ligands that coordinate to the metal center of the organometallic reagent can direct the nucleophilic attack to one face of the ketone, leading to a specific enantiomer. nih.gov For instance, ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise in enabling the asymmetric addition of Grignard reagents to ketones. nih.gov

Diastereoselective Reactions: For derivatives of this compound that already contain a chiral center, subsequent reactions at the carbonyl group must be controlled to produce the desired diastereomer. For example, chromium-catalyzed asymmetric allylation of aldehydes has been shown to produce homoallylic alcohols with high diastereoselectivity and enantioselectivity, a strategy that could be adapted for ketone substrates. researchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Transformation | Catalyst/Reagent Type | Example | Potential Product |

|---|---|---|---|

| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | (R)-CBS Catalyst with BH₃ | (R)-1-(4-chloro-3-methylphenyl)hexan-1-ol |

| Asymmetric Reduction | Enzyme | Engineered Ketoreductase (KRED) | (S)-1-(4-chloro-3-methylphenyl)hexan-1-ol |

| Asymmetric Addition | Chiral Ligand-Metal Complex | (R,R)-DACH-derived ligand with EtMgBr | (R)-1-(4-chloro-3-methylphenyl)-1-ethylhexan-1-ol |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound, likely via a Friedel-Crafts acylation, is well-suited for this technology.

Flow reactors provide superior heat and mass transfer, which is crucial for managing the often exothermic nature of Friedel-Crafts reactions and preventing the formation of byproducts. libretexts.org Furthermore, automated platforms can rapidly screen various catalysts, solvents, and temperature conditions to optimize the synthesis for yield and purity. This high-throughput experimentation can accelerate the discovery of ideal conditions for producing this compound and its derivatives.

Computational Design and De Novo Synthesis of Related Compounds

Computational chemistry and molecular modeling are powerful tools for the de novo design of new molecules with desired properties. Starting with the this compound scaffold, computational methods can be used to:

Predict Physicochemical Properties: Algorithms can estimate properties like solubility, lipophilicity, and electronic characteristics for a library of virtual derivatives.

Simulate Receptor Binding: If the compound is being explored for biological activity, molecular docking simulations can predict how its analogues might bind to a specific protein target, guiding the synthesis of more potent compounds.

Mechanistic Exploration: Quantum mechanical calculations can be used to study reaction mechanisms, such as the Friedel-Crafts acylation, to understand the roles of substituents and catalysts, aiding in the design of more efficient synthetic routes. researchgate.net

This in silico approach reduces the number of compounds that need to be synthesized and tested, saving time and resources.

Exploration of Bio-based Feedstocks and Circular Economy Approaches for Synthesis

In line with the principles of green chemistry and the circular economy, future research will aim to source the chemical building blocks for this compound from renewable resources rather than petrochemicals. mdpi.comrsc.org

Aromatic Precursor: The 4-chloro-3-methylphenyl moiety is derived from 4-chloro-3-methylphenol (B1668792). nih.govnist.govmerckmillipore.com Lignin (B12514952), a major component of biomass, is a rich source of substituted phenolic compounds. Research into the catalytic depolymerization and functionalization of lignin could provide a sustainable pathway to this precursor.

Acyl Chain Precursor: The hexanoyl group is derived from hexanoic acid. This C6 fatty acid can be produced through the fermentation of sugars or from the hydrolysis of plant oils.

Circular Economy: Adopting a circular economy model involves designing processes that minimize waste and enable recycling. This could involve developing chemically recyclable polymers based on monomers derived from this compound or its derivatives. rsc.org The use of recyclable catalysts and solvents in its synthesis would also align with this approach.

Advanced Mechanistic Insights through In Situ Spectroscopy

A deep understanding of a reaction mechanism is crucial for its optimization. Advanced in situ spectroscopic techniques allow chemists to observe a reaction as it happens, identifying transient intermediates and transition states that are invisible to traditional analysis.

For the synthesis of this compound, which could be formed via a Friedel-Crafts acylation or a Grignard-type reaction, several techniques could be applied:

In Situ IR/Raman Spectroscopy: To monitor the consumption of reactants (e.g., the C=O stretch of hexanoyl chloride) and the formation of the product ketone.

In Situ NMR Spectroscopy: To provide detailed structural information on intermediates, such as the acylium ion in a Friedel-Crafts reaction or organomagnesium species in a Grignard reaction.

X-Ray Spectroscopy: As a highly sensitive and selective tool, X-ray absorption and photoelectron spectroscopy can be used to probe the electronic structure and coordination environment of metal centers, such as the aluminum in AlCl₃ during a Friedel-Crafts reaction or the magnesium in a Grignard reagent. nih.gov This can provide invaluable data on the active catalytic species and the Schlenk equilibrium in organomagnesium solutions. nih.gov

These advanced analytical methods will provide a wealth of data to refine reaction conditions, improve yields, and minimize byproduct formation.

Q & A

Q. Q1. What are the common synthetic routes for 1-(4-Chloro-3-methylphenyl)hexan-1-one, and how can reaction conditions be optimized for yield?

A1. The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-methyl-substituted benzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (60–80°C), anhydrous conditions, and solvent selection (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require stoichiometric adjustments to minimize byproducts like polysubstitution .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

A2. Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and ketone carbonyl (δ ~200–210 ppm in ¹³C). The methyl and hexanoyl chain protons appear as distinct multiplets .

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 224 (C₁₂H₁₃ClO⁺) and fragmentation patterns validate the structure .

Advanced Synthetic Challenges

Q. Q3. How can competing regioselectivity in Friedel-Crafts acylation be addressed during synthesis?

A3. The 4-chloro-3-methylphenyl group directs electrophilic substitution para to the chloro substituent. Steric hindrance from the methyl group minimizes ortho acylation. Catalyst choice (e.g., FeCl₃ vs. AlCl₃) and solvent polarity can further modulate regioselectivity. Computational modeling (DFT) may predict substituent effects on reaction pathways .

Q. Q4. What strategies resolve low crystallinity in purification for X-ray analysis?

A4. Recrystallization using mixed solvents (e.g., ethanol/water) or vapor diffusion methods enhances crystal growth. Slow cooling rates (1–2°C/min) and seeding with microcrystals improve crystal quality. For persistent issues, derivatization (e.g., forming a hydrazone) may stabilize the lattice .

Structural and Crystallographic Analysis

Q. Q5. How is X-ray crystallography applied to determine the crystal structure of this compound?

A5. Single-crystal X-ray diffraction (SCXRD) data are collected at low temperature (100 K) using Mo-Kα radiation. Structure solution via direct methods (SHELXT) and refinement with SHELXL resolve atomic positions. Key parameters:

Q. Q6. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

A6. Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For this compound, weak C-H···O interactions may stabilize the lattice, affecting solubility and melting point. Computational tools (Mercury, CrystalExplorer) visualize packing motifs .

Data Contradictions and Validation

Q. Q7. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

A7. Cross-validate using complementary techniques:

- NMR vs. XRD : Confirm substituent positions; XRD provides absolute configuration.

- Mass vs. elemental analysis : Verify molecular formula consistency.

- Dynamic vs. static disorder : Use temperature-dependent NMR to distinguish crystallographic disorder from conformational flexibility .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q8. What in vitro assays are suitable for preliminary bioactivity screening?

A8. Design assays targeting:

- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450).

- Antimicrobial activity : Broth microdilution (MIC determination).

- Cytotoxicity : MTT assay on cancer cell lines. Use DMSO as a vehicle control (<1% v/v) .

Q. Q9. How can substituent variations guide SAR studies?

A9. Modify the hexanoyl chain length or introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring. Compare bioactivity data with analogs (e.g., 1-(6-Methoxynaphthalen-2-yl)hexan-1-one) to identify key pharmacophores. Molecular docking (AutoDock, Schrödinger) predicts target binding modes .

Methodological Best Practices

Q. Q10. What quality control measures ensure reproducibility in synthetic protocols?

A10.

Q. Q11. How are computational methods integrated with experimental data for structural validation?

A11. Compare calculated (DFT-optimized) and experimental (XRD) bond lengths/angles. Use Gaussian or ORCA for geometry optimization. Raman/IR spectra simulations (e.g., VEDA) validate vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.